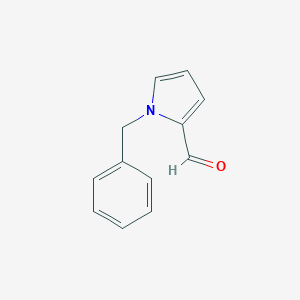

1-Benzyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHZZTKKFSPICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456147 | |

| Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18159-24-5 | |

| Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical characteristics, provides a synthesis protocol, and outlines potential biological activities based on related structures.

Core Properties and Data

This compound is a substituted pyrrole derivative with a benzyl group attached to the nitrogen atom of the pyrrole ring and a carbaldehyde group at the 2-position. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 18159-24-5[1][2][3] |

| Molecular Formula | C₁₂H₁₁NO[1][2][3] |

| Molecular Weight | 185.22 g/mol [1] |

| InChIKey | JNHZZTKKFSPICX-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC=C2C=O[1] |

| Purity (Typical) | ≥ 95.00%[2][3] |

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not widely reported, data for the parent compound, pyrrole-2-carbaldehyde, and related derivatives provide useful reference points.

| Property | Value (Pyrrole-2-carbaldehyde) |

| Melting Point | 46.5 °C[4] |

| Boiling Point | 217-219 °C[5] |

| Flash Point | 107 °C[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of pyrrole-2-carbaldehyde with a benzyl halide. A general experimental protocol is described below.

Synthesis of this compound

This procedure outlines the N-benzylation of pyrrole-2-carbaldehyde.

Materials:

-

Pyrrole-2-carbaldehyde

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.

-

Slowly add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF to the suspension at room temperature.

-

Allow the reaction mixture to stir for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrrole derivatives is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6] The introduction of a benzyl group and a carbaldehyde functionality provides a scaffold for further chemical modifications to develop novel therapeutic agents.

Derivatives of 1-Benzyl-pyrroles have been investigated for their potential as anticancer agents. The cytotoxic effects of such compounds are often evaluated against various human cancer cell lines. A common method to assess this is the MTT assay, which measures the metabolic activity of cells.[6]

Furthermore, some pyrrole derivatives have been explored as inhibitors of specific enzymes involved in disease pathways. For instance, various substituted pyrroles have been investigated as potential inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of some bacteria, and dihydrofolate reductase (DHFR), an important target in both antimicrobial and cancer therapy.[7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While detailed biological studies on this specific compound are not yet prevalent in the literature, the known activities of the broader pyrrole class of compounds suggest that it is a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its basic properties to support such research endeavors.

References

- 1. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]

- 4. This compound | 18159-24-5 | TAA15924 [biosynth.com]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

In-Depth Technical Guide: 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS: 18159-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a benzyl group at the N1 position and a carbaldehyde at the C2 position offers a versatile platform for further chemical modifications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic data, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.[2][3]

| Property | Value |

| CAS Number | 18159-24-5 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-benzylpyrrole-2-carbaldehyde, 1-(phenylmethyl)-1H-pyrrole-2-carboxaldehyde |

| Appearance | Expected to be a white to off-white solid |

| Purity | Commercially available with ≥95% purity[3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, a plausible and efficient two-step synthesis can be proposed based on well-established organic reactions: N-benzylation of pyrrole followed by Vilsmeier-Haack formylation.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-1H-pyrrole

This step involves the N-alkylation of pyrrole with benzyl bromide. A common procedure is outlined below, adapted from methods for the synthesis of N-substituted pyrroles.[4][5]

-

Materials: Pyrrole, Benzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Diethyl ether, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.2 eq) in dimethyl sulfoxide (DMSO).

-

To this stirring solution, add pyrrole (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to form the potassium salt of pyrrole.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-Benzyl-1H-pyrrole, which can be purified by vacuum distillation or column chromatography.

-

Step 2: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrrole

This reaction introduces a formyl group at the C2 position of the pyrrole ring, which is the most reactive position for electrophilic substitution.[6][7]

-

Materials: 1-Benzyl-1H-pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature at 0°C. This forms the Vilsmeier reagent.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 1-Benzyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM) dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data (Expected)

No specific published spectroscopic data for this compound is readily available. However, based on the known spectra of similar compounds, the following characteristic peaks can be predicted.[8][9]

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.5 (s, 1H, -CHO), ~7.3-7.1 (m, 5H, Ar-H), ~7.0 (dd, 1H, pyrrole H5), ~6.8 (dd, 1H, pyrrole H3), ~6.2 (t, 1H, pyrrole H4), ~5.5 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~180 (-CHO), ~137 (Ar-C), ~132 (pyrrole C2), ~129-127 (Ar-CH), ~125 (pyrrole C5), ~115 (pyrrole C3), ~110 (pyrrole C4), ~53 (-CH₂-) |

| FTIR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2900-2800 (Aliphatic C-H stretch), ~1660 (C=O stretch of aldehyde), ~1500-1400 (C=C stretch of aromatic rings)[10] |

| Mass Spectrometry (EI) | m/z: 185 [M]⁺, 91 [C₇H₇]⁺ (benzyl fragment) |

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of N-substituted pyrrole derivatives has shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]

Anticancer Activity

Many pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][11] The mechanism of action for some of these compounds involves the inhibition of key cellular signaling pathways. For instance, marinopyrrole A, a halogenated pyrrole derivative, is known to induce the proteasomal degradation of the anti-apoptotic protein Mcl-1, leading to apoptosis in cancer cells.[13][14] It is plausible that this compound or its derivatives could exhibit similar cytotoxic properties.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound, based on the known mechanisms of other cytotoxic pyrrole compounds.

Caption: Hypothetical mechanism of apoptosis induction.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While direct experimental data for this compound is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activities. The versatile nature of its functional groups makes it an attractive target for the development of novel therapeutic agents and functional materials.

References

- 1. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]

- 4. 1-BENZYLPYRROLE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 1-Benzyl-1H-pyrrole-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for 1-benzyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a combination of established chemical principles and extrapolated data based on structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrrole-based heterocyclic compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on standard spectroscopic correlations and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.55 | s | 1H | H-C=O (aldehyde) |

| 7.30 - 7.40 | m | 5H | Ar-H (benzyl) |

| 7.05 | dd | 1H | H-5 (pyrrole) |

| 6.90 | dd | 1H | H-3 (pyrrole) |

| 6.25 | t | 1H | H-4 (pyrrole) |

| 5.50 | s | 2H | N-CH₂ (benzyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 180.0 | C=O (aldehyde) |

| 136.5 | Ar-C (ipso, benzyl) |

| 132.0 | C-2 (pyrrole) |

| 129.0 | Ar-CH (para, benzyl) |

| 128.5 | Ar-CH (ortho, benzyl) |

| 127.0 | Ar-CH (meta, benzyl) |

| 125.0 | C-5 (pyrrole) |

| 115.0 | C-3 (pyrrole) |

| 110.0 | C-4 (pyrrole) |

| 52.0 | N-CH₂ (benzyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2820, 2720 | Medium | C-H stretch (aldehyde) |

| 1670 | Strong | C=O stretch (aldehyde, conjugated) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic and pyrrole) |

| 750 - 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 184 | 80 | [M-H]⁺ |

| 156 | 40 | [M-CHO]⁺ |

| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is the N-benzylation of pyrrole followed by a Vilsmeier-Haack formylation.

Synthesis of 1-Benzyl-1H-pyrrole

-

Materials: Pyrrole, sodium hydride (NaH), benzyl bromide, and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-benzyl-1H-pyrrole.

-

Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Materials: 1-Benzyl-1H-pyrrole, phosphorus oxychloride (POCl₃), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flask maintained under an inert atmosphere, cool anhydrous DMF to 0 °C.

-

Add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF, keeping the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

1-Benzyl-1H-pyrrole-2-carbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. This document details its core molecular properties, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1] |

| Alternate Molecular Weight | 185.23 g/mol | [2] |

| IUPAC Name | 1-benzylpyrrole-2-carbaldehyde | [1][2] |

| CAS Number | 18159-24-5 | [1][2] |

Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the N-benzylation of pyrrole to form the intermediate, 1-benzylpyrrole. The subsequent step is the formylation of this intermediate at the C2 position via the Vilsmeier-Haack reaction.

Experimental Protocols

The following section provides a detailed, two-part experimental protocol for the synthesis of this compound.

Part 1: Synthesis of 1-Benzylpyrrole

This procedure outlines the N-alkylation of pyrrole with benzyl bromide to yield the precursor, 1-benzylpyrrole.

Materials:

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.05 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the cooled suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Re-cool the mixture to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.

-

Once the addition of benzyl bromide is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-benzylpyrrole.

Part 2: Vilsmeier-Haack Formylation of 1-Benzylpyrrole

This protocol describes the formylation of 1-benzylpyrrole to produce the target compound, this compound.

Materials:

-

1-Benzylpyrrole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (optional solvent)

-

Sodium acetate

-

Ice

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-benzylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane dropwise.

-

After the addition, remove the cooling bath and heat the reaction mixture to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Add a solution of sodium acetate in water to the mixture and stir vigorously until the hydrolysis of the intermediate iminium salt is complete.

-

Basify the aqueous solution to a pH of 8-9 with a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

References

Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde from Pyrrole-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary route for this transformation involves the N-alkylation of pyrrole-2-carboxaldehyde with a benzyl halide. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis of this compound is achieved through the deprotonation of the pyrrole nitrogen in pyrrole-2-carboxaldehyde, followed by nucleophilic attack on a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.23 g/mol | [1][2] |

| Purity | >95% | [2] |

| CAS Number | 18159-24-5 | [1][2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from pyrrole-2-carboxaldehyde.

Synthesis of Pyrrole-2-carboxaldehyde (Starting Material)

A common method for the preparation of the starting material, pyrrole-2-carboxaldehyde, is the Vilsmeier-Haack reaction.[3]

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide (DMF).

-

Cool the flask in an ice bath and maintain the internal temperature between 10-20°C while adding 169 g (1.1 moles) of phosphorus oxychloride over 15 minutes.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Replace the ice bath and add 250 ml of ethylene dichloride.

-

Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to 25-30°C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.

-

Reflux the reaction mixture for another 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.

-

Extract the aqueous phase three times with a total of about 500 ml of ether.

-

Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

-

Distill off the solvents and purify the residue by distillation under reduced pressure to yield pyrrole-2-carboxaldehyde. The product typically boils at 78°C at 2 mm Hg and yields are in the range of 89-95% for the crude product.[3]

Synthesis of this compound

The N-benzylation of pyrrole-2-carboxaldehyde is typically carried out using a strong base to deprotonate the pyrrole nitrogen, followed by the addition of benzyl bromide.

Reagents and Materials:

-

Pyrrole-2-carboxaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to proceed at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

-

Slowly add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.55 (s, 1H, CHO), 7.35-7.25 (m, 5H, Ar-H), 7.05 (dd, J = 2.8, 1.8 Hz, 1H, Pyrrole-H), 6.95 (dd, J = 4.0, 1.8 Hz, 1H, Pyrrole-H), 6.25 (dd, J = 4.0, 2.8 Hz, 1H, Pyrrole-H), 5.60 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 180.5 (CHO), 137.0 (Ar-C), 132.5 (Pyrrole-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 125.0 (Pyrrole-CH), 112.0 (Pyrrole-CH), 110.0 (Pyrrole-CH), 52.0 (CH₂) |

| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2820, 2720 (C-H, aldehyde), ~1660 (C=O, aldehyde), ~1500, 1450 (C=C, aromatic and pyrrole) |

| Mass Spec (EI) | m/z (%): 185 (M⁺), 91 (100) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and key transformations in the synthesis.

Caption: Key transformations in the N-benzylation of pyrrole-2-carboxaldehyde.

References

The Rising Therapeutic Potential of N-Benzyl Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among the vast array of pyrrole derivatives, those bearing an N-benzyl group have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide delves into the significant therapeutic potential of N-benzyl pyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We present a comprehensive overview of their biological evaluation, including quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity: Targeting Proliferation and Survival

N-benzyl pyrrole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell growth to the disruption of the cellular cytoskeleton.

A notable area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent, dose-dependent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values in the nanomolar range.[1] Similarly, other pyrrole derivatives have exhibited inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), Tie2/Tek, and Tropomyosin receptor kinase A (TrkA).[1]

Another key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[7] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, where the aryl group can be a benzyl moiety, have been identified as potent inhibitors of tubulin polymerization.[7] Furthermore, some N-benzyl pyrrole derivatives have shown the ability to inhibit the Hedgehog signaling pathway, a critical pathway in the development and progression of certain cancers like medulloblastoma.[7]

The antiproliferative activity of these compounds has been evaluated against a variety of cancer cell lines, with some derivatives showing high potency and selectivity for cancer cells over normal cells.[1][8]

Quantitative Data: Anticancer Activity

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | IC50 / GI50 | Reference(s) |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 Inhibition | Not specified | 11.9 nM and 13.6 nM for lead compounds | [1] |

| Phenylpyrroloquinolinones | Tubulin Polymerization Inhibition | HeLa, HT-29, MCF-7 | 0.1 - 0.2 nM | [1] |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization Inhibition, Hedgehog Pathway Inhibition | Medulloblastoma D283 | Nanomolar concentrations | [7] |

| Pyrrole-alkaloid analogs | HIF-1α Inhibition | HeLa | 10.8 - 11.9 µM | [1] |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | S phase arrest and apoptosis | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [8] |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | Not specified | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 µM | [8] |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | Not specified | A549 | 3.6 µM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The N-benzyl pyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 24-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

Visualization: Anticancer Mechanisms

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review article on biological importance of pyrrole [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to 1-Benzyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a benzyl group at the N-1 position and a carbaldehyde group at the C-2 position of the pyrrole ring offers a versatile platform for further chemical modifications and the exploration of novel biological functions. This document provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C12H11NO. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18159-24-5 |

| Appearance | Solid |

| SMILES | O=CC1=CC=CN1CC1=CC=CC=C1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from pyrrole. The first step involves the N-benzylation of the pyrrole ring, followed by formylation at the C-2 position using the Vilsmeier-Haack reaction.

Step 1: Synthesis of 1-Benzyl-1H-pyrrole

Principle: This step involves the deprotonation of pyrrole with a strong base to form the pyrrolide anion, which then acts as a nucleophile and attacks benzyl bromide to form the N-benzylated product.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of pyrrole (1.0 equivalent) in the same anhydrous solvent is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in the anhydrous solvent is added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Benzyl-1H-pyrrole.

Step 2: Synthesis of this compound

Principle: The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich pyrrole ring. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophile then attacks the C-2 position of 1-benzyl-1H-pyrrole.

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, anhydrous DMF (3.0 equivalents) is cooled to 0 °C.

-

Phosphorus oxychloride (POCl3, 1.2 equivalents) is added dropwise to the cooled DMF while maintaining the temperature below 10 °C.

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

The reaction mixture is then cooled to 0 °C, and a solution of 1-Benzyl-1H-pyrrole (1.0 equivalent) in an anhydrous solvent such as dichloromethane is added dropwise.

-

After the addition is complete, the reaction mixture is heated to reflux (around 40-50 °C) for 1-2 hours. The reaction progress is monitored by TLC.

-

The mixture is then cooled to room temperature and poured into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

The mixture is stirred vigorously for 15-30 minutes to hydrolyze the intermediate iminium salt.

-

The resulting mixture is extracted with dichloromethane or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Data

| Predicted NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~9.5 | s | Aldehydic proton (CHO). |

| ~7.2-7.4 | m | Phenyl protons of the benzyl group. | |

| ~7.0 | m | H5 proton of the pyrrole ring. | |

| ~6.8 | m | H3 proton of the pyrrole ring. | |

| ~6.2 | t | H4 proton of the pyrrole ring. | |

| ~5.4 | s | Methylene protons of the benzyl group (-CH₂-). | |

| ¹³C NMR | ~180 | Carbonyl carbon of the aldehyde group (CHO). | |

| ~137 | Quaternary carbon of the phenyl ring attached to the methylene group. | ||

| ~132 | C2 carbon of the pyrrole ring. | ||

| ~129, ~128, ~127 | CH carbons of the phenyl ring. | ||

| ~125 | C5 carbon of the pyrrole ring. | ||

| ~118 | C3 carbon of the pyrrole ring. | ||

| ~110 | C4 carbon of the pyrrole ring. | ||

| ~52 | Methylene carbon of the benzyl group (-CH₂-). |

Potential Applications in Drug Development

While specific biological studies on this compound are limited in the public domain, the broader class of N-substituted pyrrole-2-carboxaldehydes has demonstrated significant potential in medicinal chemistry. These compounds serve as valuable intermediates for the synthesis of more complex molecules with diverse pharmacological activities.

Derivatives of pyrrole-2-carboxaldehyde have been reported to exhibit a range of biological effects, including:

-

Antimicrobial Activity: The pyrrole nucleus is a key component of several antibacterial and antifungal agents. The aldehyde functionality at the C-2 position provides a reactive handle for the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial properties.

-

Anticancer Activity: Numerous pyrrole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The structural motif of this compound can be incorporated into larger molecules designed to interact with specific biological targets involved in cancer progression. For instance, some pyrrole derivatives act as inhibitors of crucial enzymes in cancer-related signaling pathways.

-

Enzyme Inhibition: The pyrrole-2-carboxaldehyde scaffold can be elaborated to design specific enzyme inhibitors. For example, derivatives of pyrrole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a key transporter involved in the biosynthesis of the mycobacterial cell wall, making them attractive candidates for the development of new anti-tuberculosis drugs.

The aldehyde group in this compound is a particularly useful functional group for medicinal chemists. It can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to generate a diverse library of compounds for biological screening. This chemical tractability makes this compound a valuable building block in the synthesis of novel therapeutic agents.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a scaffold and synthetic intermediate in drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure offers multiple points for chemical diversification. While direct biological data on this specific molecule is sparse, the proven track record of the pyrrole-2-carboxaldehyde class of compounds in various therapeutic areas suggests that this compound and its derivatives are promising candidates for further investigation in the development of new medicines. This technical guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related compounds in their research endeavors.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products. When functionalized with an aldehyde group, this core structure gives rise to substituted pyrrole aldehydes, a class of compounds with a rich history of discovery and a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the historical evolution of our understanding of these versatile molecules. Detailed experimental protocols for pivotal reactions are provided, alongside a quantitative analysis of their applications, particularly in the realm of drug development.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of pyrrole chemistry began in the 19th century with the isolation of the parent pyrrole from coal tar and bone oil. However, the deliberate synthesis of substituted pyrroles, and specifically pyrrole aldehydes, marks a significant milestone in organic chemistry. The development of named reactions provided the essential toolkit for chemists to construct and functionalize the pyrrole ring with precision.

Early methods for the formylation of aromatic compounds were gradually adapted for the more reactive pyrrole nucleus. Key historical developments include:

-

The Paal-Knorr Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this reaction provides a straightforward method to construct the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. While not a direct formylation method, it is a foundational route to substituted pyrroles that can be subsequently formylated.[1]

-

The Gattermann Reaction (late 19th century): Developed by Ludwig Gattermann, this reaction initially used hydrogen cyanide and hydrogen chloride to formylate aromatic compounds.[2][3] A significant modification by Adams, which generates HCN in situ from zinc cyanide, made the reaction safer and more widely applicable to electron-rich heterocycles like pyrroles.[4]

-

The Reimer-Tiemann Reaction (1876): First reported by Karl Reimer and Ferdinand Tiemann, this reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7][8] Its application to pyrroles can sometimes lead to ring-expansion byproducts, a phenomenon known as the Ciamician-Dennstedt rearrangement.[7][8][9]

-

The Vilsmeier-Haack Reaction (1920s): This reaction, developed by Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[10][11] It has become one of the most widely used and efficient methods for the synthesis of pyrrole-2-carboxaldehydes.[12]

These seminal reactions laid the groundwork for the exploration of the chemical space of substituted pyrrole aldehydes and paved the way for the discovery of their diverse biological functions.

Key Synthetic Methodologies: A Practical Guide

The synthesis of substituted pyrrole aldehydes can be broadly categorized into two approaches: the construction of a pyrrole ring already bearing an aldehyde or a precursor group, and the direct formylation of a pre-existing pyrrole scaffold. This section provides detailed experimental protocols for the most important and widely used methods.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The reaction proceeds via an electrophilic substitution with a chloromethyliminium salt, known as the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Pyrrole

-

1,2-Dichloroethane (or other suitable solvent)

-

Sodium acetate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure complete formation of the reagent.

-

Cool the mixture again in an ice bath.

-

Add a solution of pyrrole in a suitable solvent (e.g., 1,2-dichloroethane) dropwise to the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours).

-

Pour the reaction mixture onto crushed ice and add a solution of sodium acetate.

-

Heat the mixture on a steam bath for a short period (e.g., 15-30 minutes) to hydrolyze the intermediate iminium salt.

-

Cool the mixture and make it alkaline by the addition of a sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude pyrrole-2-carboxaldehyde by distillation or recrystallization.

Reaction Workflow:

Caption: General workflow for the Vilsmeier-Haack formylation of pyrrole.

The Gattermann Reaction: A Classic Formylation Technique

The Gattermann reaction provides a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. The Adams modification, which uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas, is a safer and more common variant.[4]

Experimental Protocol: Gattermann Formylation of a Substituted Pyrrole (Adams Modification)

Materials:

-

Substituted Pyrrole

-

Zinc Cyanide (Zn(CN)₂)

-

Anhydrous solvent (e.g., diethyl ether, benzene)

-

Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid

-

Dry Hydrogen Chloride (HCl) gas

-

Ice bath

-

Aqueous workup solutions (e.g., dilute HCl, sodium bicarbonate)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser protected by a calcium chloride tube, suspend the substituted pyrrole and zinc cyanide in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Pass a stream of dry hydrogen chloride gas through the stirred suspension.

-

After the initial reaction, add the Lewis acid (e.g., AlCl₃) portion-wise while maintaining the low temperature.

-

Continue passing HCl gas through the mixture for a specified period (e.g., 1-3 hours).

-

Allow the reaction to stir at room temperature for several hours or overnight.

-

Decompose the reaction mixture by carefully adding it to ice water.

-

Heat the mixture to hydrolyze the aldimine intermediate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic extracts, wash with water and then with a sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting substituted pyrrole aldehyde by chromatography or recrystallization.

Reaction Mechanism:

Caption: Simplified mechanism of the Gattermann formylation reaction.

The Reimer-Tiemann Reaction: Formylation under Basic Conditions

The Reimer-Tiemann reaction is unique among these methods as it proceeds under basic conditions. The key reactive species is dichlorocarbene, generated in situ from chloroform and a strong base.

Experimental Protocol: Reimer-Tiemann Formylation of a Pyrrole Derivative

Materials:

-

Pyrrole derivative

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Water

-

Ethanol (as a co-solvent, optional)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

-

Hydrochloric acid (for acidification)

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyrrole derivative in an aqueous solution of sodium hydroxide. Ethanol may be added to improve solubility.

-

If using, add a catalytic amount of a phase-transfer catalyst.

-

Heat the mixture to a specified temperature (e.g., 60-70 °C).

-

Add chloroform dropwise to the stirred, heated solution over a period of time. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[6]

-

After the addition is complete, continue to stir the mixture at the same temperature for several hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture carefully with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization. Note that yields can be modest, and ring-expanded products (chloropyridines) may be formed.[9]

The Paal-Knorr Synthesis: Building the Pyrrole Ring

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself from acyclic precursors. While it doesn't directly produce an aldehyde, it is a crucial route to substituted pyrroles that can then undergo formylation.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

Materials:

-

1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

-

Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

-

Acid catalyst (e.g., acetic acid, hydrochloric acid, optional)

-

Standard glassware for reflux or microwave synthesis

Procedure (Conventional Heating):

-

In a round-bottom flask, combine the 1,4-dicarbonyl compound, the primary amine, and the chosen solvent.[13]

-

If required, add a catalytic amount of an acid.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.[14]

-

Upon completion, cool the reaction mixture.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[14]

Procedure (Microwave-Assisted):

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and the solvent.[13]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[13]

-

After cooling, work up the reaction mixture as described for the conventional heating method.

Quantitative Data on Synthesis and Biological Activity

The efficiency of these synthetic methods and the biological potency of the resulting substituted pyrrole aldehydes are critical for their application in research and drug development. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Yields for the Synthesis of Pyrrole-2-carboxaldehyde

| Reaction | Reagents | Conditions | Yield (%) | Reference |

| Vilsmeier-Haack | Pyrrole, POCl₃, DMF | 0 °C to rt, then heat | 78-95 | Organic Syntheses, Coll. Vol. 4, p.831 (1963) |

| Gattermann | Pyrrole, Zn(CN)₂, HCl, AlCl₃ | 0 °C to rt | ~40 | General literature |

| Reimer-Tiemann | Pyrrole, CHCl₃, KOH | 70 °C | Low, with byproducts | [9] |

Table 2: Biological Activity of Selected Substituted Pyrrole Aldehydes

| Compound | Biological Target/Activity | IC₅₀ / MIC | Reference |

| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 Kinase Inhibitor | 11.9 nM | [15] |

| 1,3-Diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) Inhibitor | 1.71 µM | [16][17] |

| Pyrrole-based hydrazide-hydrazones | Monoamine Oxidase B (MAO-B) Inhibitor | 665 nM | [18] |

| Aconicaramide | Antibacterial (M. caseolyticus) | 200 µg/mL | [19] |

Signaling Pathways and Biological Roles

Substituted pyrrole aldehydes are not only products of synthetic chemistry but are also found in nature and are involved in important biological processes. A prominent example is pyrraline , a pyrrole aldehyde formed non-enzymatically from the reaction of glucose with the amino acid lysine. Pyrraline is a well-known marker for Advanced Glycation Endproducts (AGEs), which are implicated in the pathogenesis of diabetes, aging, and neurodegenerative diseases.[19][20]

AGEs, including pyrraline, exert their effects in part by binding to the Receptor for Advanced Glycation Endproducts (RAGE). The binding of AGEs to RAGE activates multiple intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the expression of pro-inflammatory cytokines and increased oxidative stress.

Signaling Pathway of AGE-RAGE Interaction:

Caption: Simplified signaling cascade initiated by pyrraline binding to the RAGE receptor.

The ability of substituted pyrrole aldehydes to interact with biological targets has driven their exploration in drug discovery. Many synthetic pyrrole derivatives have been designed as inhibitors of key enzymes, such as kinases and cholinesterases, highlighting the therapeutic potential of this chemical class.[15][16][17][18]

Conclusion

The study of substituted pyrrole aldehydes has evolved from the elucidation of classical organic reactions to the rational design of targeted therapeutics. The foundational synthetic methods, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, remain indispensable tools for accessing this important class of compounds. The discovery of naturally occurring pyrrole aldehydes and their involvement in significant biological pathways, such as AGE-RAGE signaling, has further fueled interest in their medicinal chemistry applications. As our understanding of the intricate roles these molecules play in biology continues to grow, the development of novel synthetic routes and the exploration of their therapeutic potential will undoubtedly remain a vibrant and fruitful area of research. This guide serves as a comprehensive resource for researchers and professionals in the field, providing both historical context and practical methodologies to aid in the continued exploration of the fascinating world of substituted pyrrole aldehydes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Benzyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The reactivity of its aldehyde functionality allows for a diverse range of chemical transformations, leading to the generation of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving the aldehyde group of this compound, including detailed experimental protocols, quantitative data where available, and visual representations of reaction workflows. The reactions covered herein—Knoevenagel condensation, Wittig reaction, reductive amination, Schiff base formation, and oxidation—highlight the synthetic utility of this compound and provide a foundational resource for researchers in the field.

Introduction

The pyrrole scaffold is a privileged heterocycle in drug discovery, present in numerous biologically active compounds. The functionalization of the pyrrole ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a key building block, with the aldehyde group at the 2-position acting as a versatile handle for a variety of chemical modifications. The N-benzyl group provides steric bulk and influences the electronic properties of the pyrrole ring, which in turn affects the reactivity of the aldehyde. Understanding and controlling the reactivity of this aldehyde group is paramount for the successful design and synthesis of novel pyrrole-based compounds with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 18159-24-5 | --INVALID-LINK-- |

| Appearance | Solid (form) | --INVALID-LINK-- |

| SMILES | C1=CC=C(C=C1)CN2C=CC=C2C=O | --INVALID-LINK-- |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation-reduction reactions. The following sections detail the most pertinent of these transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

A study on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various substituted phenyl acetonitriles has demonstrated the utility of this reaction for generating cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. The reactivity of this compound is expected to be analogous.

Experimental Protocol: Knoevenagel Condensation

A representative protocol for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, is as follows:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., benzene or ethanol), add the active methylene compound (1.1 mmol).

-

Add a catalytic amount of a weak base, such as piperidine or pyridine.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired α,β-unsaturated product.

Quantitative Data

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. [2]This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functionalities.

Experimental Protocol: Reductive Amination

A typical protocol for the reductive amination of this compound is as follows:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, dichloromethane, or an aqueous solution), add the desired primary or secondary amine (1.1 mmol).

-

The reaction mixture is stirred at room temperature to facilitate imine formation. A dehydrating agent or acidic catalyst may be added.

-

A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or zinc dust in an aqueous base, is added portion-wise. [3]4. The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude amine is purified by column chromatography.

Quantitative Data

Yields for reductive amination are generally good to excellent, often exceeding 70%, depending on the substrates and reaction conditions employed. For instance, the reductive amination of various aldehydes with amines using zinc dust in aqueous potassium hydroxide has been reported with yields ranging from 33% to 60%. [3] Reaction Workflow

References

Methodological & Application

Synthesis Protocol for 1-Benzyl-1H-pyrrole-2-carbaldehyde

Application Notes

This document provides a detailed protocol for the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis is achieved through the Vilsmeier-Haack formylation of 1-benzylpyrrole. This method is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds. The protocol described herein is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is mandatory.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride. The resulting electrophilic iminium salt reacts with the electron-rich pyrrole ring, preferentially at the C2 position, to yield the corresponding aldehyde after aqueous workup. This protocol details a specific instance of this reaction using pyrophosphoryl chloride and N-methylformanilide.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the synthesis of this compound.

| Parameter | Value | Reference |

| Product | This compound | [1] |

| Yield | 75% | [1] |

| Byproduct | 3-Formyl-1-benzylpyrrole | [1] |

| Byproduct Yield | 22% | [1] |

| Molecular Formula | C₁₂H₁₁NO | [2][3][4] |

| Molecular Weight | 185.23 g/mol | [2][3][4] |

| Appearance | Colorless oil | [1] |

| Mass Spec (M+) | Found: 185.0830, Calc.: 185.0841 | [1] |

| ¹H NMR (CDCl₃) | δ 5.5 (s, 2H, CH₂), 6.2 (t, 1H, H-4), 6.8 (m, 2H, H-3, H-5), 7.2 (m, 5H, Ph), 9.5 (s, 1H, CHO) | [1] |

| ¹³C NMR (CDCl₃) | δ 52.6 (CH₂), 110.1 (CH), 122.1 (CH), 125.9 (CH), 127.3 (CH), 128.8 (CH), 129.2 (CH), 136.1 (C), 185.6 (CHO) | [1] |

Experimental Protocol

Materials and Reagents:

-

1-Benzylpyrrole

-

N-Methylformanilide

-

Pyrophosphoryl chloride

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (2M)

-

Hydrochloric acid (HCl) aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Petroleum ether (b.p. 40-60 °C)

-

Silica gel for flash chromatography

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Dropping funnel

-

Heating mantle with temperature control

-

Rotary evaporator

-

Kugelrohr distillation apparatus

-

Flash chromatography setup

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation and Reaction with 1-Benzylpyrrole:

-

To a stirred mixture of N-methylformanilide (2.028 g, 15.0 mmol) and 1-benzylpyrrole (1.179 g, 7.5 mmol) in a round-bottom flask cooled in an ice bath, add pyrophosphoryl chloride (2.140 g, 8.5 mmol) dropwise.

-

Remove the ice bath and stir the resulting syrup at 20°C for 19 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and basify with 2M sodium hydroxide (NaOH) solution.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with aqueous hydrochloric acid.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

-

Purification:

-

Remove unreacted N-methylformanilide by Kugelrohr distillation at 70°C and 0.1 mm Hg.

-

Purify the residue by flash chromatography on silica gel, eluting with a mixture of diethyl ether and petroleum ether (1:5 v/v).

-

-

Product Isolation:

-

Collect the fractions corresponding to 2-formyl-1-benzylpyrrole and 3-formyl-1-benzylpyrrole.

-

Evaporate the solvent from the collected fractions to yield the respective products as colorless oils.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Benzyl-1H-pyrrole-2-carbaldehyde as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate, valued for its role in the construction of diverse heterocyclic scaffolds. The presence of a reactive aldehyde group on the N-benzylated pyrrole ring makes it a key building block for the synthesis of compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the development of potential therapeutic agents, particularly in the field of antitubercular drug discovery. The pyrrole nucleus is a common feature in many biologically active compounds, and its derivatives have shown promise as inhibitors of various enzymes, including those essential for mycobacterial growth.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through a straightforward two-step process, beginning with the formylation of pyrrole, followed by N-benzylation. The resulting aldehyde is then a versatile precursor for the synthesis of various derivatives, such as hydrazones, which have been investigated for their antimycobacterial properties.

Protocol 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction